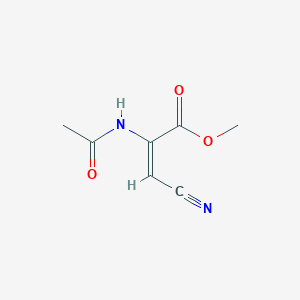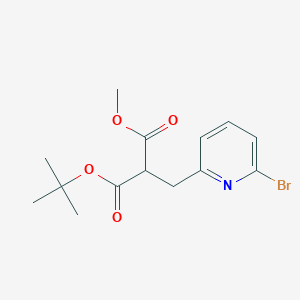
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate is an organic compound that features a bromopyridine moiety and a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate typically involves multi-step organic reactions. One common route includes the bromination of pyridine followed by esterification and the introduction of the Boc protecting group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets the required specifications for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in redox reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Deprotection: The free amine derivative of the compound.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate involves its interaction with various molecular targets. The bromopyridine moiety can engage in halogen bonding, while the Boc group can be selectively removed to expose reactive sites. These interactions facilitate its use in synthetic pathways and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(6-chloropyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- Methyl 3-(6-fluoropyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
- Methyl 3-(6-iodopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
Uniqueness
Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous.
Eigenschaften
Molekularformel |
C14H18BrNO4 |
|---|---|
Molekulargewicht |
344.20 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-methyl 2-[(6-bromopyridin-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)10(12(17)19-4)8-9-6-5-7-11(15)16-9/h5-7,10H,8H2,1-4H3 |
InChI-Schlüssel |
UWCAABPREOPVOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=NC(=CC=C1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


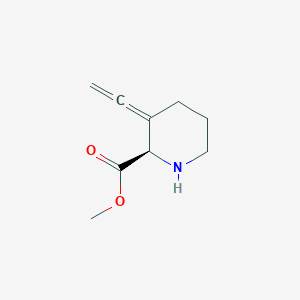
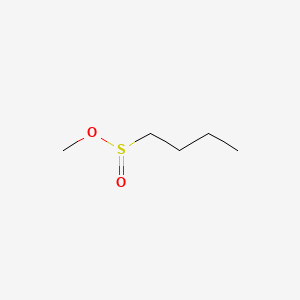
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
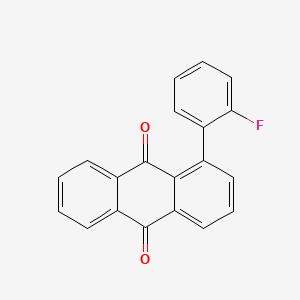
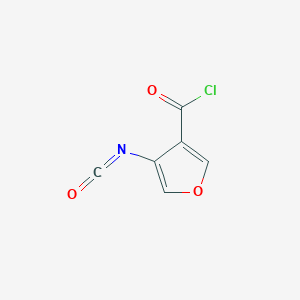
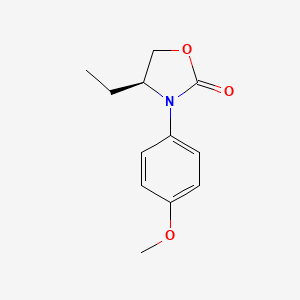
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

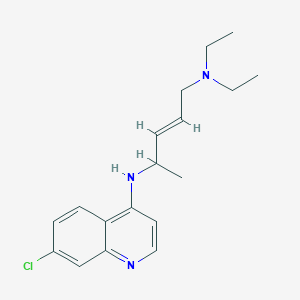
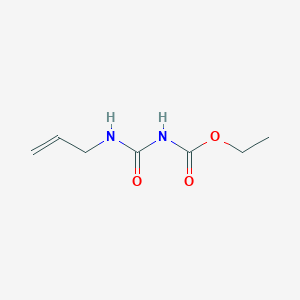

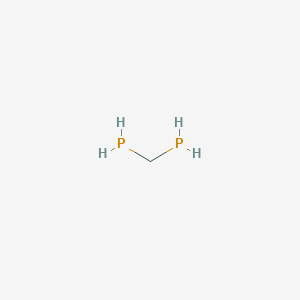
![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
